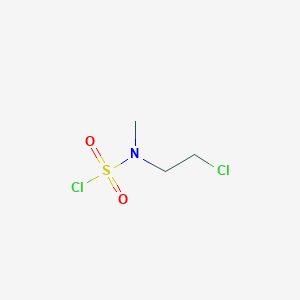

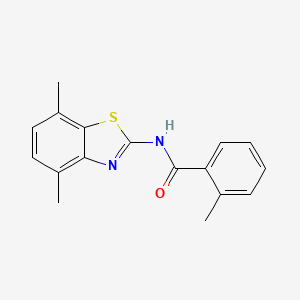

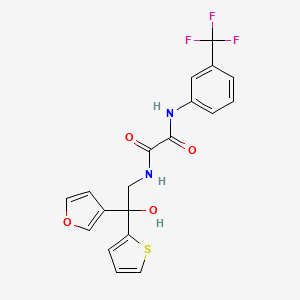

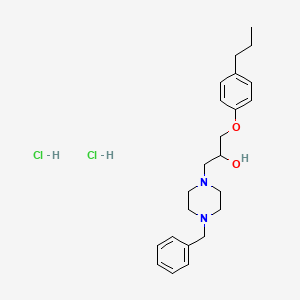

![molecular formula C20H18N2O3S B2506545 2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866808-04-0](/img/structure/B2506545.png)

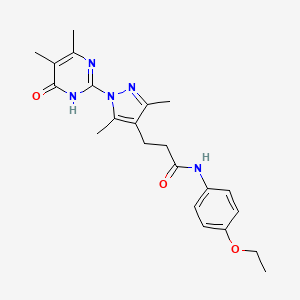

2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

Research has shown that derivatives of chromeno[2,3-d]pyrimidine are efficiently synthesized through catalyst-free, one-pot, three-component synthesis methods. These methods emphasize eco-friendliness, excellent yields, and the synthesis of pharmaceutically interesting compounds under mild conditions without the need for catalysts or column chromatographic purification (Brahmachari & Nayek, 2017). Additionally, activated carbon/MoO3 nanocomposites have been utilized as efficient catalysts for green synthesis, further underscoring the compound's role in the development of bioactive molecules with antiviral, antibacterial, and antitumor properties (Sabet Mehr et al., 2020).

Sensing Applications

Chromeno[2,3-d]pyrimidine derivatives have demonstrated excellent sensitivity towards Hg2+ ions, indicating their potential as colorimetric chemosensors. This application is vital for environmental monitoring and safety, providing a straightforward and efficient method for detecting hazardous ions in solutions (Jamasbi et al., 2021).

Biological Activity

The synthesis of novel chromeno[2,3-d]pyrimidine derivatives has been extensively explored for their potential antimicrobial and antitubercular activities. These compounds have been evaluated against various bacterial and fungal strains, showing pronounced activities and highlighting the therapeutic potential of chromeno[2,3-d]pyrimidine derivatives in medicine (Kamdar et al., 2011).

Mechanism of Action

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to target a variety of enzymes and receptors, including tyrosine kinase, extracellular regulated protein kinases abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to inhibit dihydrofolate reductase (dhfr) with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .

Biochemical Pathways

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to affect various pathways related to the targets they inhibit .

Pharmacokinetics

The molecular weight of the compound is 495515 , which could potentially influence its pharmacokinetic properties.

Result of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to stop the synthesis of rna and dna, leading to the death of cancer cells .

Future Directions

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-11-4-6-15-13(8-11)9-14-19(25-15)21-18(22-20(14)26)12-5-7-16(23-2)17(10-12)24-3/h4-8,10H,9H2,1-3H3,(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZKXLKNIRZCJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2506463.png)

![3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2506464.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2506469.png)

![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)